![molecular formula C11H16N2O4S B14218981 Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate CAS No. 824936-76-7](/img/structure/B14218981.png)
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is an organic compound with a complex structure that includes an aminoethyl group, a methanesulfonyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the aminoethyl group.
Sulfonylation: Finally, the amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(1-aminoethyl)-2-[(methylsulfonyl)amino]benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Ethyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminoethyl and methanesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
824936-76-7 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
methyl 5-(1-aminoethyl)-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-7(12)8-4-5-10(13-18(3,15)16)9(6-8)11(14)17-2/h4-7,13H,12H2,1-3H3 |
Clé InChI |
LKCOXGOGPCUZLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


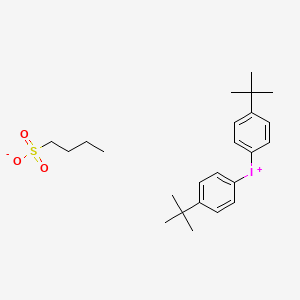
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
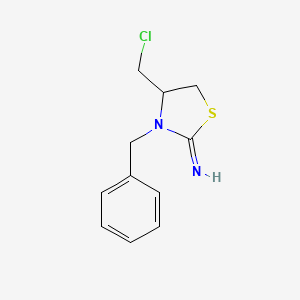

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
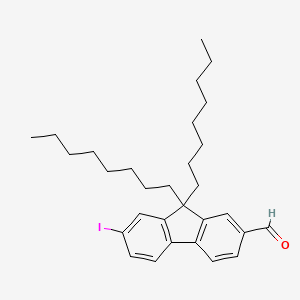
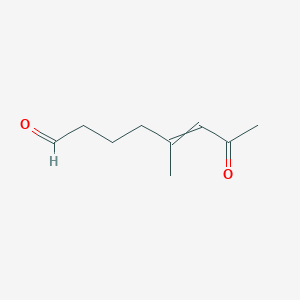
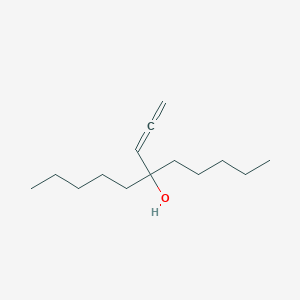
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
